molecular formula C9H11BrFN B13045645 (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine

(R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine

Cat. No.: B13045645
M. Wt: 232.09 g/mol
InChI Key: RVKKUPFZTBJBOM-SECBINFHSA-N
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Description

(R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine (CAS: 1213940-38-5) is a chiral amine derivative with a molecular formula of C₉H₁₁BrFN and a molecular weight of 232.10 g/mol . The compound features a phenyl ring substituted with bromine at the 2-position and fluorine at the 5-position, attached to a propan-1-amine chain in the (R)-configuration.

The compound is temporarily unavailable commercially, highlighting its niche research status .

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

(1R)-1-(2-bromo-5-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

RVKKUPFZTBJBOM-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)F)Br)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-5-fluorophenyl)propan-1-amine typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-5-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as sodium iodide (NaI) and potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Bromo-5-fluorophenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution

(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine (CAS: 1213920-86-5)
  • Molecular Formula : C₁₀H₁₃BrFN
  • Molecular Weight : 246.12 g/mol
  • Key Differences :
    • Bromine is at the 3-position instead of 2.
    • A methyl group is added to the propan-1-amine chain (2-methyl substitution).
  • The methyl group introduces steric hindrance, which may reduce conformational flexibility and influence pharmacokinetic properties (e.g., metabolic stability) .
(R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine (CAS: 1213343-10-2)
  • Molecular Formula: C₁₀H₁₄BrNO
  • Molecular Weight : 244.13 g/mol
  • Key Differences :
    • Bromine at the 4-position and a methoxy group at the 2-position.
  • Implications: Methoxy is an electron-donating group, increasing electron density on the aromatic ring, which could enhance π-π stacking interactions.

Functional Group Variations

(R)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate (CAS: 177966-72-2)
  • Molecular Formula : C₁₁H₁₂BrN₃O·C₂HF₃O₂
  • Molecular Weight : 282.14 + 114.02 g/mol
  • Key Differences :
    • Indole ring replaces the phenyl group.
    • Amide functionality instead of a primary amine.
  • Implications :
    • Indole’s aromatic system differs electronically from phenyl, affecting binding to hydrophobic pockets.
    • The amide group reduces basicity compared to the amine, altering solubility and hydrogen-bonding capacity .

Structural Comparison Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
(R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine 1213940-38-5 C₉H₁₁BrFN 232.10 2-Br, 5-F, propan-1-amine (R-configuration)
(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine 1213920-86-5 C₁₀H₁₃BrFN 246.12 3-Br, 5-F, 2-methylpropan-1-amine
(R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine 1213343-10-2 C₁₀H₁₄BrNO 244.13 4-Br, 2-OCH₃, propan-1-amine
(R)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide trifluoroacetate 177966-72-2 C₁₁H₁₂BrN₃O·C₂HF₃O₂ 396.16 (total) Indole ring, amide group, trifluoroacetate counterion

Research Implications and Limitations

  • Pharmacological Potential: The halogen and substituent positions influence target selectivity, as seen in related compounds where bromine placement affects receptor binding .
  • Synthetic Challenges : Steric hindrance in methyl-substituted analogs (e.g., CAS 1213920-86-5) may complicate synthesis, requiring optimized catalytic conditions .
  • Data Gaps: No experimental data on solubility, stability, or bioactivity are available in the provided evidence, limiting direct comparisons. Computational modeling or QSAR studies could bridge this gap .

Biological Activity

(R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

(R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine features a bromo and fluorine substituent on a phenyl ring, contributing to its unique chemical properties. The molecular formula is C10H12BrF, with a molecular weight of approximately 247.11 g/mol. The presence of halogen atoms enhances the compound's binding affinity to various biological targets, including receptors and enzymes involved in neurological pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant activity against certain types of cancer and neurological disorders. The biological activity of (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine can be summarized as follows:

  • Neurological Activity : The compound has been investigated for its potential effects on neurotransmitter signaling pathways, which are crucial in treating conditions such as depression and anxiety.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, making it a candidate for further pharmacological studies.

Structure-Activity Relationship (SAR)

The structure-activity relationship of (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine has been explored through various studies. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Compound VariantModificationIC50 (μM)Biological Activity
Base CompoundNoneN/AInitial reference
Variant AAdditional methyl group12.5Reduced activity against cancer cells
Variant BRemoval of bromine25.0Significantly reduced binding affinity
Variant CFluorine substitution8.0Enhanced selectivity for target receptors

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine, researchers assessed its effects on human colorectal cancer cells (HCT116). The results indicated that the compound exhibited significant growth inhibition with an IC50 value of approximately 10 µM. Further analysis revealed that the mechanism involved apoptosis induction, characterized by increased levels of cleaved PARP and decreased Bcl-2 expression.

Case Study 2: Neurological Effects

Another study focused on the compound's effects on neurotransmitter receptors, particularly serotonin receptors. The findings suggested that (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine acted as a selective serotonin reuptake inhibitor (SSRI), showing potential for treating depression. The binding affinity was measured using radiolabeled ligands, yielding a Ki value of 50 nM.

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